1-Pyrrolidino-1-cyclopentene
Overview
Description
1-Pyrrolidino-1-cyclopentene is a pyrrolidine building block with a molecular formula of C9H15N and a molecular weight of 137.22 . It is also known as 1-(1-Cyclopenten-1-yl)pyrrolidine .
Synthesis Analysis
1-Pyrrolidino-1-cyclopentene has been used in the synthesis of halichlorine, pinnaic acid, and tauropinnaic acid .Molecular Structure Analysis
The molecular structure of 1-Pyrrolidino-1-cyclopentene consists of a five-membered pyrrolidine ring attached to a cyclopentene ring . The structure can be represented by the SMILES stringC1CCN(C1)C2=CCCC2
. Chemical Reactions Analysis
While specific chemical reactions involving 1-Pyrrolidino-1-cyclopentene are not detailed in the search results, pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
1-Pyrrolidino-1-cyclopentene is a clear yellow liquid with a refractive index of 1.5155 . It has a boiling point of 100-110 °C/15 mmHg and a density of 0.941 g/mL at 25 °C .Scientific Research Applications
Synthesis of Marine Natural Products
1-Pyrrolidino-1-cyclopentene: has been utilized in the synthesis of complex marine natural products such as halichlorine, pinnaic acid, and tauropinnaic acid . These compounds are significant due to their unique biological activities, which include anti-inflammatory and antimicrobial properties. The synthesis of these compounds from 1-Pyrrolidino-1-cyclopentene demonstrates the compound’s utility in constructing intricate molecular architectures found in natural products.
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in 1-Pyrrolidino-1-cyclopentene, is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of drug molecules. This enhances the three-dimensional profile of the compounds, which is crucial for the binding affinity and selectivity towards biological targets.
Materials Science
In materials science, 1-Pyrrolidino-1-cyclopentene’s derivatives serve as building blocks for synthesizing polymers and small molecules with potential applications in creating new materials . The ability to incorporate the pyrrolidine ring into various chemical structures makes it valuable for developing materials with specific properties, such as increased durability or chemical resistance.
Organic Synthesis
This compound is a versatile intermediate in organic synthesis. It provides a scaffold that can be further functionalized to produce a wide array of organic molecules . Its use in synthesizing halichlorine, pinnaic acid, and tauropinnaic acid also showcases its role in complex organic transformations, highlighting its importance in synthetic organic chemistry.
Pharmacology
The pyrrolidine ring found in 1-Pyrrolidino-1-cyclopentene is significant in pharmacology. It is part of the structure of various bioactive molecules with target selectivity, which are essential for developing new medications . The ring’s non-planarity and stereogenicity are key factors in the biological profile of drug candidates, influencing their interaction with enantioselective proteins.
Analytical Chemistry
While specific applications of 1-Pyrrolidino-1-cyclopentene in analytical chemistry are not directly cited, its properties, such as boiling point, refractive index, and density, are critical for its identification and quantification in various chemical analyses . These parameters are essential for ensuring the purity and concentration of the compound when used as a reagent or a standard in analytical methods.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(cyclopenten-1-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFSFYBXUYHNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884356 | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidino-1-cyclopentene | |
CAS RN |
7148-07-4 | |
Record name | 1-(1-Cyclopenten-1-yl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7148-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentenylpyrrolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrrolidine, 1-(1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(cyclopent-1-ene-1-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and basic physical data available for 1-Pyrrolidino-1-cyclopentene?
A1: 1-Pyrrolidino-1-cyclopentene (CAS: 7148-07-4) is an enamine with the molecular formula C9H15N and a molecular weight of 137.25 g/mol []. Key spectroscopic data includes:
- Boiling Point: 88–92 °C at 15 mmHg []
- Refractive Index (n20D): 1.5155 []
- Infrared Spectroscopy (IR): Characteristic peak at 1630 cm−1 corresponding to the carbon-carbon double bond stretch (C=C) []
Q2: How is 1-Pyrrolidino-1-cyclopentene typically synthesized?
A2: The most common method is the acid-catalyzed condensation of cyclopentanone with pyrrolidine []. This reaction can also be facilitated using a stoichiometric amount of titanium(IV) chloride, allowing for the production of more sterically hindered enamines [, ].
Q3: What are the key reactive features of 1-Pyrrolidino-1-cyclopentene?
A3: 1-Pyrrolidino-1-cyclopentene exhibits nucleophilicity at both the enamine nitrogen and the β-carbon atom []. This dual reactivity makes it a versatile building block in organic synthesis, enabling participation in reactions such as:
- Cycloadditions: 1-Pyrrolidino-1-cyclopentene can participate in both [2+2] and [4+2] cycloaddition reactions, with the enamine system acting as either the 2π or 4π electron component [].
Q4: Can you provide specific examples of how 1-Pyrrolidino-1-cyclopentene has been used in synthesis?
A4: Certainly! Here are some research highlights:
- Synthesis of Cycloalkene-Fused Phthalazinones: 1-Pyrrolidino-1-cyclopentene acts as a dienophile in inverse-electron-demand Diels-Alder reactions with pyridazino[4,5-d]pyridazin-1(2H)-ones. The resulting cycloadducts can then be aromatized to afford cycloalkene-fused phthalazinones, which are important intermediates for biologically active compounds [, ].
- Synthesis of Pyrrolopyrazines: Reaction of 1-Pyrrolidino-1-cyclopentene with 2-(3′-chloro-5′,6′-dicyanopyrazin-2′-yl)cyclopentan-1-one, followed by treatment with primary alkylamines, yields 5-alkyl-2,3-dicyano-5a,8a-dihydro-5a-hydroxycyclopentano[1′,2′:4,5]pyrrolo[2,3-b]pyrazines – structures with potential as pesticides and fluorescent chromophores [].
- Synthesis of Macrocyclic Thiacrown Ethers: Homo-coupling of 1,2,4-triazine bisulfides, followed by Diels-Alder/retro-Diels-Alder reaction with 1-Pyrrolidino-1-cyclopentene, enables the synthesis of thiacrown ether macrocycles containing a cyclopenteno[c]2,2′-bipyridine unit []. These macrocycles can be further oxidized to chiral sulfoxides, which are useful in asymmetric catalysis.
- Total Synthesis of Marine Natural Products: 1-Pyrrolidino-1-cyclopentene serves as a starting material in the total synthesis of (+/-)-halichlorine, (+/-)-pinnaic acid, and (+/-)-tauropinnaic acid – marine natural products with diverse biological activities [].
Q5: Are there any computational studies on 1-Pyrrolidino-1-cyclopentene?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the vibrational frequencies and structural parameters of 1-Pyrrolidino-1-cyclopentene. These calculations were further supported by FT-IR and Raman spectroscopic data, providing valuable insights into the molecule's electronic structure and bonding properties [].
Q6: What are the handling and storage recommendations for 1-Pyrrolidino-1-cyclopentene?
A6: Due to its reactivity, particularly with water and oxygen, 1-Pyrrolidino-1-cyclopentene should be stored under a dry nitrogen atmosphere []. Freshly prepared material is generally recommended for optimal results in synthetic applications.
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